
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that features a lithium ion coordinated to a complex organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of 3-chloro-1,2-thiazole with difluoroacetic acid in the presence of a lithium base. The reaction conditions may include:
- Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
- Temperature: Controlled temperatures ranging from -10°C to 25°C.
- Catalysts: Use of catalysts such as lithium diisopropylamide (LDA) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and ensuring safety protocols are in place.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiazole ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium 2-(3-chloro-1,2-thiazol-4-yl)acetate
- Lithium 2-(3-chloro-1,2-thiazol-4-yl)-2-fluoroacetate
- Lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-dichloroacetate
Uniqueness
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate is unique due to the presence of both chloro and difluoro groups, which may confer distinct chemical and biological properties compared to similar compounds
Propiedades
Fórmula molecular |
C5HClF2LiNO2S |
|---|---|
Peso molecular |
219.5 g/mol |
Nombre IUPAC |
lithium;2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C5H2ClF2NO2S.Li/c6-3-2(1-12-9-3)5(7,8)4(10)11;/h1H,(H,10,11);/q;+1/p-1 |
Clave InChI |
UOYJFYPWEOGWMU-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=C(C(=NS1)Cl)C(C(=O)[O-])(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-methoxy-phenyl)-propionic acid](/img/structure/B13476480.png)
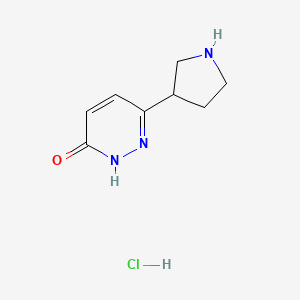

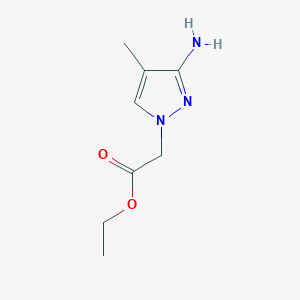

![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)
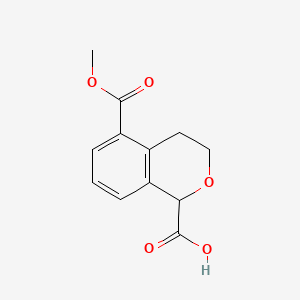
![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
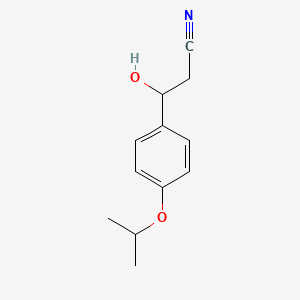
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)
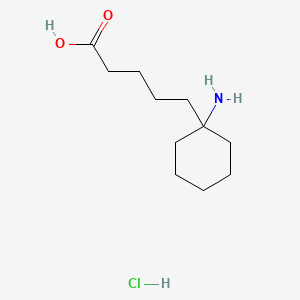
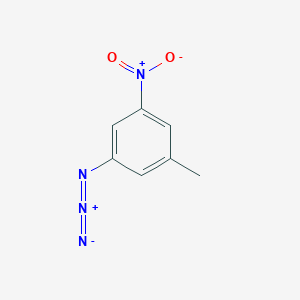
![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
